![molecular formula C14H17NO2 B2981385 N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide CAS No. 2411271-48-0](/img/structure/B2981385.png)
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACOC is a cyclic amide that contains an epoxide functional group, making it a unique and versatile molecule for various biological studies.
Aplicaciones Científicas De Investigación
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and neurotoxicity.
Mecanismo De Acción
The mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves its interaction with various cellular targets, including enzymes and proteins. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a protein involved in regulating inflammation and glucose metabolism. By activating PPARγ, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can reduce inflammation and improve glucose metabolism.
Biochemical and Physiological Effects:
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide induces apoptosis and inhibits cell proliferation, leading to decreased tumor growth. Inflammatory cells treated with N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide show reduced production of cytokines and chemokines, indicating a decrease in inflammation. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to improve glucose metabolism in adipocytes, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide.
Direcciones Futuras
There are several future directions for research on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide for these applications. Additionally, the mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide needs to be further elucidated to fully understand its effects on cellular targets. Finally, the development of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
In conclusion, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique structure and mechanism of action make it a valuable tool for scientific research. Further studies on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide are needed to fully understand its effects and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves the reaction of N-(1-phenylcyclobutyl)methanesulfonamide with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, making N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide a readily available compound for scientific research.
Propiedades
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(12-9-17-12)15-10-14(7-4-8-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVLOYUOXWXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

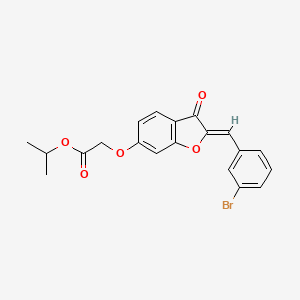
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

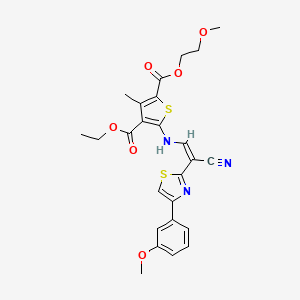
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)
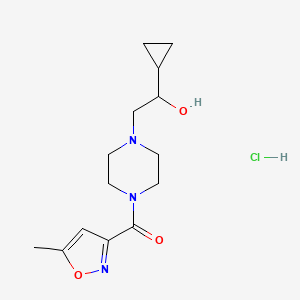
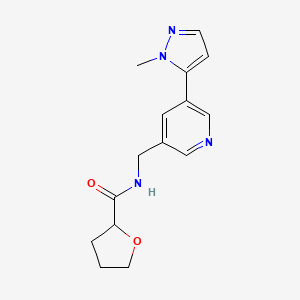
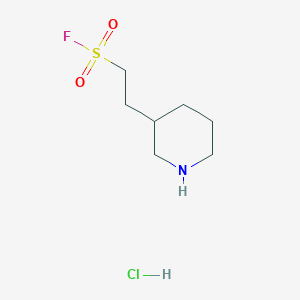
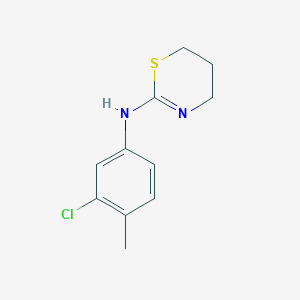
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)
![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)
![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)